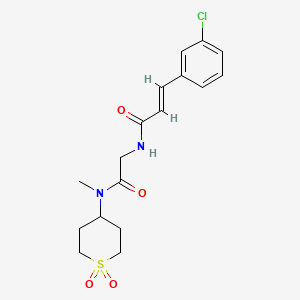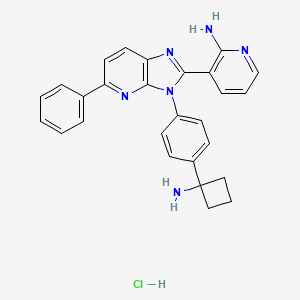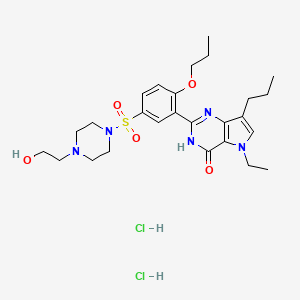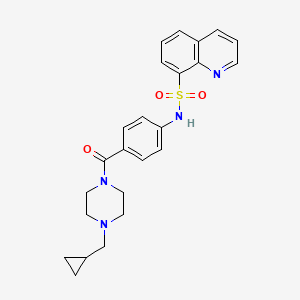
ML264
Vue d'ensemble
Description
ML264 est un nouveau composé de petite molécule qui a montré un potentiel significatif dans l'inhibition de la croissance des cellules cancéreuses du côlon. Il a été identifié par une approche de criblage à très haut débit et s'est avéré inhiber puissamment l'expression du facteur de transcription 5 de type Krüppel (KLF5), un facteur de transcription impliqué dans la prolifération des cellules épithéliales cryptiques intestinales .
Applications De Recherche Scientifique
ML264 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of KLF5 and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of KLF5 in cell proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise as a potential therapeutic agent for colorectal cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs.
Mécanisme D'action
ML264, also known as (E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide or ML-264, is a novel small-molecule compound with significant potential in the field of cancer therapeutics . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
This compound primarily targets Krüppel-like factor 5 (KLF5) , a transcription factor that is highly expressed in proliferating intestinal crypt epithelial cells . KLF5 is a mediator of RAS/MAPK and WNT signaling pathways under homeostatic conditions and promotes their tumorigenic functions during the development and progression of intestinal adenomas .
Mode of Action
This compound interacts with its target, KLF5, by inhibiting its expression . This inhibition leads to modifications in the cell-cycle profile, resulting in a potent inhibition of proliferation of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is a mediator of the RAS/MAPK and WNT signaling pathways, which are crucial for the early stages of cancer development and progression . Inhibition of KLF5 by this compound leads to a disruption in these pathways, thereby inhibiting the tumorigenic functions of KLF5 .
Pharmacokinetics
In vitro Drug Metabolism and Pharmacokinetics (DMPK) studies suggest that this compound would have high stability to first-pass metabolism due to its high stability upon exposure to hepatic microsomes . This indicates a potential for good bioavailability.
Result of Action
The inhibition of KLF5 expression by this compound leads to a significant reduction in proliferation of cancer cells . In an established xenograft mouse model of colon cancer, this compound efficiently inhibits tumor growth within 5 days of treatment . This effect is caused by a significant reduction in proliferation and the potent inhibition of the expression of KLF5 and EGR1, a transcriptional activator of KLF5 .
Action Environment
The action of this compound can be influenced by the environment in which it is usedThe demonstrated efficacy of this compound in a xenograft mouse model of colon cancer suggests that it performs well in a living organism .
Analyse Biochimique
Biochemical Properties
ML264 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the transcription factor Krüppel-like factor 5 (KLF5), which is highly expressed in proliferating intestinal crypt epithelial cells . This compound inhibits the expression of KLF5 and EGR1, a transcriptional activator of KLF5, thereby reducing the proliferation of colorectal cancer cells . Additionally, this compound has been shown to suppress NF-κB activity and NLRP3-mediated caspase-1 activation, protecting cells from pyroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In colorectal cancer cells, this compound inhibits cell proliferation by modifying the cell-cycle profile and inducing cell-cycle arrest . This compound also influences cell signaling pathways, such as the WNT and RAS/MAPK/PI3K pathways, which are crucial for cancer development and progression . Furthermore, this compound has been shown to protect renal tubular epithelial cells from LPS-induced pyroptosis by inhibiting the KLF5/NF-κB pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and its ability to inhibit or activate enzymes. This compound binds to KLF5 and EGR1, leading to a reduction in their expression and subsequent inhibition of cell proliferation . Additionally, this compound suppresses NF-κB activity and NLRP3-mediated caspase-1 activation, thereby protecting cells from pyroptosis . These interactions highlight the compound’s potential as a therapeutic agent for colorectal cancer and other diseases involving dysregulated cell signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound efficiently inhibits tumor growth within five days of treatment in a xenograft mouse model of colon cancer . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function have shown promising results in inhibiting cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a xenograft mouse model of colon cancer, this compound demonstrated significant tumor growth inhibition at specific dosages The threshold effects and potential toxic or adverse effects at high doses have not been thoroughly investigated
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of KLF5 and EGR1 expression affects metabolic flux and metabolite levels, contributing to its anti-cancer effects . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation influences metabolic pathways related to inflammation and cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s localization and accumulation in target tissues, such as colorectal cancer cells, are crucial for its therapeutic efficacy
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This compound’s inhibition of KLF5 and EGR1 expression occurs within the nucleus, where these transcription factors are active . Additionally, this compound’s suppression of NF-κB activity and NLRP3-mediated caspase-1 activation involves interactions within the cytoplasm .
Méthodes De Préparation
La synthèse de ML264 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par une série de réactions chimiques telles que la condensation, la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôle de la température pour obtenir le produit souhaité avec un rendement et une pureté élevés .
Les méthodes de production industrielle de this compound impliqueraient probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des lots plus importants et la garantie de la conformité aux normes réglementaires de fabrication pharmaceutique. Cela peut inclure l'utilisation de réacteurs à écoulement continu, d'équipements de synthèse automatisés et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
ML264 subit différents types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et d'autres agents oxydants.
Réduction : Des réactions de réduction peuvent être effectuées sur this compound pour produire des formes réduites du composé. Les agents réducteurs typiques comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Cela peut être obtenu en utilisant des réactifs tels que les halogènes, les acides et les bases.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : this compound est utilisé comme composé outil pour étudier l'inhibition de KLF5 et ses effets sur les processus cellulaires.
Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de KLF5 dans la prolifération cellulaire, la différenciation et l'apoptose.
Médecine : this compound s'est avéré prometteur comme agent thérapeutique potentiel pour le cancer colorectal.
Industrie : Dans l'industrie pharmaceutique, this compound est utilisé dans le développement de nouveaux médicaments anticancéreux.
Mécanisme d'action
This compound exerce ses effets en inhibant l'expression du facteur 5 de type Krüppel (KLF5) et de la réponse précoce à la croissance 1 (EGR1), un activateur transcriptionnel de KLF5. En réduisant les niveaux de ces facteurs de transcription, this compound perturbe les voies de signalisation qui favorisent la prolifération cellulaire et la croissance tumorale. Plus précisément, this compound affecte les voies de signalisation RAS/MAPK et WNT, qui sont cruciales pour le développement et la progression du cancer colorectal .
Comparaison Avec Des Composés Similaires
ML264 est unique en sa capacité à inhiber puissamment l'expression de KLF5 et à réduire la prolifération des cellules cancéreuses. Les composés similaires comprennent :
SR18662 : Un analogue optimisé de this compound qui a montré une efficacité accrue dans la réduction de la viabilité des cellules cancéreuses du côlon.
SR15006 : Un autre analogue de this compound qui a été étudié pour ses propriétés anticancéreuses.
Le caractère unique de this compound réside dans son ciblage spécifique de KLF5 et ses effets inhibiteurs puissants sur la prolifération des cellules cancéreuses, ce qui en fait un composé précieux pour la recherche sur le cancer et le développement de médicaments .
Propriétés
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDZIDKYKCOMZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)


